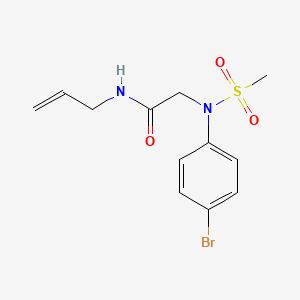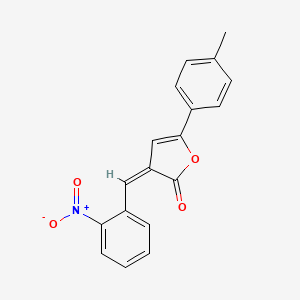![molecular formula C15H15NO6S B5211187 ethyl [5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5211187.png)
ethyl [5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl [5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate, also known as ethyl 2-(3-hydroxy-4-methoxybenzylidene)-5-oxo-1,3-thiazolidine-3-acetate, is a synthetic compound that has shown potential in various scientific research applications.
Mécanisme D'action
The exact mechanism of action of ethyl [5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate [5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate is not fully understood. However, it is believed to exert its anti-inflammatory and anti-cancer effects through the inhibition of various signaling pathways involved in these processes.
Biochemical and physiological effects:
In preclinical studies, this compound [5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has been shown to reduce inflammation and inhibit the growth of cancer cells. It has also been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ethyl [5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate [5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate in lab experiments is its potential as a multi-targeted agent, with the ability to inhibit multiple signaling pathways involved in inflammation and cancer. However, limitations include its low solubility in aqueous solutions and the need for further studies to determine its toxicity and pharmacokinetics.
Orientations Futures
For research on ethyl [5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate [5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate [5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate include further preclinical studies to determine its efficacy and safety in various disease models, as well as studies on its pharmacokinetics and toxicity. Other potential future directions include the development of analogs with improved solubility and bioavailability, and the investigation of its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders and cardiovascular disease.
In conclusion, this compound [5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate [5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate is a synthetic compound that has shown potential in various scientific research applications. Its multi-targeted anti-inflammatory and anti-cancer effects make it a promising candidate for further preclinical studies, with potential future applications in the treatment of various diseases.
Méthodes De Synthèse
Ethyl [5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate can be synthesized through a multi-step reaction process. The first step involves the condensation of 3-hydroxy-4-methoxybenzaldehyde with thiosemicarbazide to form 5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxothiazolidine-3-carboxylic acid. This is followed by esterification with this compound chloroacetate to yield the final product.
Applications De Recherche Scientifique
Ethyl [5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has been studied in various scientific research applications, including as an anti-inflammatory agent, an anti-cancer agent, and a potential treatment for diabetes. In preclinical studies, the compound has shown promising results in reducing inflammation and inhibiting the growth of cancer cells.
Propriétés
IUPAC Name |
ethyl 2-[(5E)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO6S/c1-3-22-13(18)8-16-14(19)12(23-15(16)20)7-9-4-5-11(21-2)10(17)6-9/h4-7,17H,3,8H2,1-2H3/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQCTUVCFQGQSK-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C(=CC2=CC(=C(C=C2)OC)O)SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN1C(=O)/C(=C\C2=CC(=C(C=C2)OC)O)/SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 1-[(6-bromo-2-methoxy-1-naphthyl)acetyl]-4-piperidinecarboxylate](/img/structure/B5211140.png)
![1-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl)-4-(2-fluorophenyl)piperazine](/img/structure/B5211148.png)
![2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}-1-(2-thienyl)ethanone hydrobromide](/img/structure/B5211156.png)

![1-[4-(mesityloxy)butyl]pyrrolidine](/img/structure/B5211166.png)
![N-{2-[4-allyl-5-({2-[(3-bromophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide](/img/structure/B5211172.png)


![2-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]isoquinolinium bromide](/img/structure/B5211206.png)
![5-{[4-(2,5-dioxo-1-pyrrolidinyl)benzoyl]amino}isophthalic acid](/img/structure/B5211209.png)
![8-{[2-nitro-5-(1-pyrrolidinyl)phenyl]thio}quinoline](/img/structure/B5211218.png)

